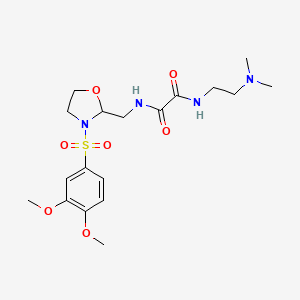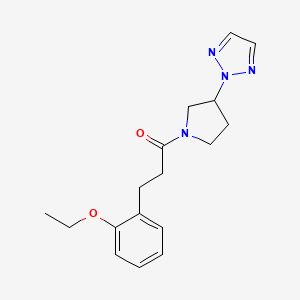
N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, also known as MBTH-Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Quorum Sensing Inhibition
Benzothiazole derivatives have been explored for their potential to inhibit quorum sensing, a process critical for bacterial communication and virulence. This application could lead to novel treatments that prevent bacterial infections without relying on traditional antibiotics, thereby reducing the risk of antibiotic resistance .
Analgesic and Anti-inflammatory Activities
Some benzothiazole compounds have demonstrated significant analgesic and anti-inflammatory activities, suggesting that our compound could potentially be developed for pain relief and inflammation management .
Antitumor and Cytotoxic Activity
Benzothiazole derivatives have shown promise in antitumor and cytotoxic activities against various human tumor cell lines. This indicates a potential application in cancer therapy, where the compound could be used to inhibit the growth of cancer cells .
COX Inhibition
Compounds related to benzothiazole have been synthesized with weak COX-1 inhibitory activity. This suggests that our compound might be applicable in the development of anti-inflammatory drugs that target cyclooxygenase enzymes .
Anti-tubercular Properties
Recent advances have highlighted benzothiazole-based compounds as potential anti-tubercular agents. This application is crucial given the rising incidence of tuberculosis and the need for new treatments .
Superlubricity Studies
While not directly related to our compound, research into benzothiazole derivatives has included studies on nanoscale superlubricity, which could have implications for reducing friction in mechanical systems at the molecular level .
Mechanism of Action
Target of Action
The primary targets of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide are associated with bacterial cell–cell communication, specifically in the quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound also shows potent inhibition against M. tuberculosis .
Mode of Action
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide interacts with its targets by inhibiting the quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication and organization, thereby reducing their ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . The compound also exhibits inhibitory activity against M. tuberculosis .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are crucial for their cell–cell communication and coordination of various behaviors . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors and carry out host toxic behaviors .
Pharmacokinetics
The compound’s effectiveness against bacterial targets suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for its intended use .
Result of Action
The result of the compound’s action is the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation and virulence production . This leads to a reduction in the bacteria’s pathogenic capabilities . The compound also shows inhibitory activity against M. tuberculosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide. For instance, the presence of certain nutrients can affect the activity of the quorum sensing pathways that the compound targets . .
properties
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-9-6-7-11-13(8-9)23-16(18-11)20-19-14(21)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWKXDNTIBBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Tert-butylcarbamoyl)phenyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2976873.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2976876.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976878.png)




![7-acetyl-3-benzyl-2-((4-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2976886.png)
![Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2976888.png)

